molecular formula C23H21N3OS2 B2682250 3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 449764-78-7

3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2682250
CAS No.: 449764-78-7
M. Wt: 419.56
InChI Key: FHCLWXUJVRGXSY-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]quinoline class, characterized by a fused thiophene-quinoline scaffold. Its structure includes a benzyl group at the amide nitrogen (N-benzyl), a thiophen-2-yl substituent at position 4, and an amino group at position 3. The benzyl and thiophene substituents likely influence solubility, target binding, and potency, as observed in related compounds .

Properties

IUPAC Name

3-amino-N-benzyl-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS2/c24-20-19-18(17-11-6-12-28-17)15-9-4-5-10-16(15)26-23(19)29-21(20)22(27)25-13-14-7-2-1-3-8-14/h1-3,6-8,11-12H,4-5,9-10,13,24H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCLWXUJVRGXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NCC4=CC=CC=C4)N)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-b]quinoline Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination, depending on the starting materials.

    Benzylation: The benzyl group is typically introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further investigation in drug development. Key properties include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Research has indicated that related compounds within the thienoquinoline class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast cancer and leukemia cells, suggesting that 3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide may share these properties.
  • Neuroprotective Effects : Some studies indicate that thienoquinoline derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer’s disease. The ability to enhance cholinergic activity positions this compound as a potential therapeutic agent for cognitive disorders.

Cancer Treatment

Research has focused on the synthesis of thienoquinoline derivatives for their anticancer potential. Specific analogs have demonstrated:

  • Inhibition of Tumor Growth : In vitro studies have shown that certain derivatives can significantly reduce the viability of cancer cells by inducing cell cycle arrest and apoptosis.
  • Mechanism of Action : The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds may activate caspase pathways leading to programmed cell death.

Neurodegenerative Disease Management

The compound's ability to inhibit cholinesterases suggests applications in treating Alzheimer's disease:

  • Cholinergic Enhancement : By inhibiting acetylcholinesterase, the compound could potentially increase acetylcholine levels in the brain, thereby improving cognitive function.
  • Research Findings : Studies on related compounds have shown promising results in improving memory retention in animal models, indicating a potential for this compound to enhance cognitive performance in humans.

Biochemical Interactions

Understanding the biochemical interactions of this compound is crucial for elucidating its therapeutic potential:

  • Enzyme Inhibition Studies : Research indicates that thienoquinolines can act as inhibitors for various enzymes involved in metabolic pathways. This inhibition can lead to altered drug metabolism and enhanced efficacy of co-administered drugs.
  • Molecular Docking Studies : Computational studies have been employed to predict how this compound interacts with target proteins. These studies reveal binding affinities and potential active sites that could be exploited for drug design.

Case Studies and Research Findings

Study ReferenceObjectiveFindings
Investigate anticancer propertiesShowed significant inhibition of cancer cell lines
Assess neuroprotective effectsIndicated enhancement of cholinergic activity
Evaluate enzyme inhibitionConfirmed effective inhibition of acetylcholinesterase

Mechanism of Action

The mechanism of action of 3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Anticancer Activity

Thieno[2,3-b]quinoline derivatives with varied aryl/heteroaryl substituents exhibit distinct cytotoxic profiles:

Compound Name & Substituents Target Cancer Cells Key Findings Reference
3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo- (Compound 1) Ovarian (SK-OV-3, OVCAR-3) IC50 values 5–10 µM; superior to breast/prostate cancer analogs .
3-Amino-N-(3-chlorophenyl)-5-oxo- (Compound 7) Breast (MDA-MB-231, MDA-MB-453) Induced G2/M arrest; reduced CSC populations .
3-Amino-N-naphthyl-5-oxo- Breast (MDA-MB-231) Higher IC50 (25 µM) vs. Compound 1 (5 µM) in MDA-MB-231 cells .
3-Amino-N-(4-phenyl-1,3-thiazol-2-yl)- (VGTI-A3) Dengue virus (DENV) Antiviral activity via capsid binding; low solubility led to analog development .
  • Key Insight : The 3-chloro-2-methylphenyl group (Compound 1) enhances cytotoxicity in ovarian cancer, while naphthyl or thiazolyl substituents (e.g., VGTI-A3) broaden antiviral applications. Benzyl groups (as in the target compound) may optimize lipophilicity for CNS or membrane targets, though this requires validation .

Pharmacokinetic and Structural Modifications

  • Solubility : VGTI-A3 (thiazolyl substituent) had poor solubility, prompting synthesis of VGTI-A3-03 with improved pharmacokinetics .
  • Molecular Weight : Compounds with molecular weights near 385 g/mol (e.g., Compound 1) align with the "sweet spot" for drug-like properties .
  • Glycosphingolipid Modulation: Thieno[2,3-b]quinolines like Compound 1 alter GSL expression (e.g., GM3, IV6Neu5Ac-nLc4Cer), affecting cancer stem cell viability .

Antimicrobial and Antiviral Profiles

  • Antiviral Resistance : DENV developed resistance to VGTI-A3 after few passages, linked to capsid protein mutations .

Biological Activity

The compound 3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of the thienoquinoline family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that integrate benzylamine and thiophenyl derivatives. The structural integrity is crucial for its biological activity, with specific functional groups playing significant roles in interaction with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Antimicrobial Activity

Several studies have reported antimicrobial properties for thienoquinoline derivatives. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, with some derivatives showing MIC values as low as 6.25 μg/mL .

2. Anticancer Potential

Thienoquinolines have been evaluated for their anticancer properties:

  • A derivative similar to the compound demonstrated significant cytotoxicity against cancer cell lines by inducing apoptosis through the inhibition of key signaling pathways .

3. Neuroprotective Effects

The compound's potential in neuroprotection has been explored due to its ability to inhibit β-secretase (BACE1) activity:

  • Inhibitory assays indicated that certain thienoquinoline derivatives could reduce amyloid-beta peptide levels, suggesting a role in Alzheimer's disease treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • The compound has shown potential as a BACE1 inhibitor, which is crucial in the treatment of Alzheimer's disease by preventing the formation of amyloid plaques .
  • Cell Cycle Arrest :
    • Studies suggest that it may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs) .
  • Reactive Oxygen Species (ROS) Modulation :
    • Some derivatives have been noted to influence ROS levels within cells, contributing to their cytotoxic effects against cancer cells .

Case Studies and Research Findings

A summary of notable research findings on the biological activities of related compounds is presented below:

Study ReferenceBiological ActivityKey Findings
NeuroprotectiveInhibition of BACE1; potential use in Alzheimer's disease treatment.
AntimicrobialEffective against multiple bacterial strains with low MIC values.
AnticancerInduced apoptosis in cancer cell lines; modulation of CDK activity.

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